![molecular formula C9H14N5OP B12628362 9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine CAS No. 919512-64-4](/img/structure/B12628362.png)
9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine is a compound known for its significant role in medicinal chemistry. It is a derivative of adenine, a purine base, and is often used in the synthesis of antiviral drugs. This compound is particularly notable for its application in the treatment of viral infections such as HIV and hepatitis B.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine typically involves the reaction of adenine with a phosphonomethoxypropyl derivative. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or methanol, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves rigorous quality control measures to ensure the compound meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphanylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted purines.
Aplicaciones Científicas De Investigación
9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Integral in the development of antiviral drugs, particularly for HIV and hepatitis B treatment.
Industry: Employed in the production of pharmaceuticals and as a research chemical.
Mecanismo De Acción
The compound exerts its effects by inhibiting the activity of viral reverse transcriptase enzymes. This inhibition prevents the replication of viral RNA, thereby controlling the viral load in infected individuals. The molecular targets include the active site of the reverse transcriptase enzyme, where the compound binds and blocks its function .
Comparación Con Compuestos Similares
Similar Compounds
Tenofovir: Another antiviral compound with a similar structure and mechanism of action.
Adefovir: Used in the treatment of hepatitis B, shares structural similarities with 9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine.
Cidofovir: An antiviral drug used to treat cytomegalovirus infections.
Uniqueness
This compound is unique due to its specific phosphanylmethoxy group, which enhances its antiviral activity and pharmacokinetic properties compared to other similar compounds .
Propiedades
Número CAS |
919512-64-4 |
|---|---|
Fórmula molecular |
C9H14N5OP |
Peso molecular |
239.21 g/mol |
Nombre IUPAC |
9-[(2R)-2-(phosphanylmethoxy)propyl]purin-6-amine |
InChI |
InChI=1S/C9H14N5OP/c1-6(15-5-16)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5,16H2,1H3,(H2,10,11,12)/t6-/m1/s1 |
Clave InChI |
RZVRUUYWPMZIOS-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP |
SMILES canónico |
CC(CN1C=NC2=C(N=CN=C21)N)OCP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


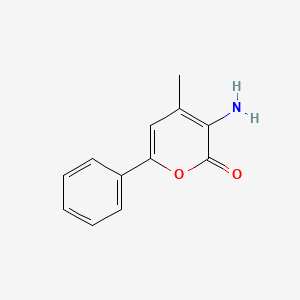
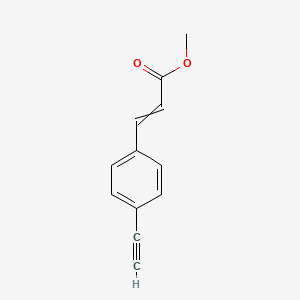
![2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12628307.png)
![Bis[2-(butan-2-yl)phenyl]diselane](/img/structure/B12628313.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid](/img/structure/B12628322.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)

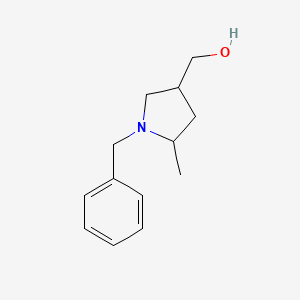
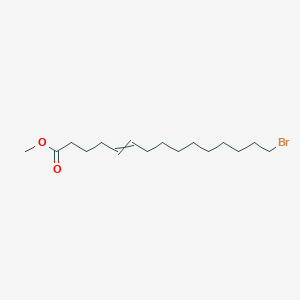
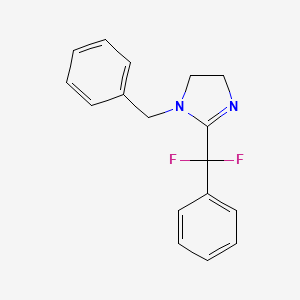
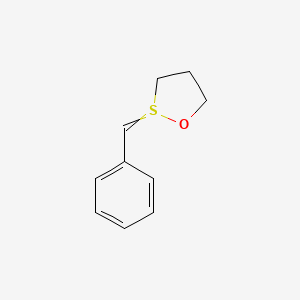

![(2R)-1,1-difluoro-3-[(R)-(4-methylphenyl)sulfinyl]propan-2-ol](/img/structure/B12628364.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12628366.png)
